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molecular formula C4H9BrN2O2 B8402650 Ethyl 2-amino-2-iminoacetate hydrobromide

Ethyl 2-amino-2-iminoacetate hydrobromide

Cat. No. B8402650
M. Wt: 197.03 g/mol
InChI Key: BOPPSRGQAVIGSO-UHFFFAOYSA-N
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Patent
US04447429

Procedure details

To a solution of 1-ethoxycarbonylformamidine. hydrobromide (16.6 g) in absolute methanol (84 ml) was added a solution of sodium (1.93 g) in absolute methanol (42 ml) at 0° C. To the mixture were added alternately bromine (12.8 g) and a solution of sodium (1.93 g) in absolute methanol (42 ml) at 0° C. and then to the suspension was added potassium thiocyanate (8.1 g) in absolute methanol (100 ml). The reaction mixture was stirred for an hour at 0° C. and for an additional 6 hours at ambient temperature. The mixture was filtered through cellulose powder and the filtrate was evaporated to dryness. The residue was dissolved in a mixture of ethyl acetate and water, and then the ethyl acetate layer was separated and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue was triturated with diethyl ether to give the title compound (9.0 g), mp. 202° to 205° C.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
1.93 g
Type
reactant
Reaction Step Three
Name
potassium thiocyanate
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[CH2:2]([O:4][C:5]([C:7]([NH2:9])=[NH:8])=[O:6])C.[Na].BrBr.[S-:13][C:14]#[N:15].[K+]>CO>[NH2:15][C:14]1[S:13][N:9]=[C:7]([C:5]([O:4][CH3:2])=[O:6])[N:8]=1 |f:0.1,4.5,^1:9|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
Br.C(C)OC(=O)C(=N)N
Name
Quantity
1.93 g
Type
reactant
Smiles
[Na]
Name
Quantity
84 mL
Type
solvent
Smiles
CO
Name
Quantity
42 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
1.93 g
Type
reactant
Smiles
[Na]
Name
potassium thiocyanate
Quantity
8.1 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
42 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an hour at 0° C. and for an additional 6 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through cellulose powder
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the ethyl acetate layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=NC(=NS1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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